3-Phenyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazol-5-amine involves multiple approaches, including direct functionalization and complexation with other chemical entities. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been synthesized, demonstrating significant changes in melting and solidification points upon complexation (Hiscock et al., 2019). Additionally, solvent-free synthesis methods have been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, highlighting efficient and environmentally benign approaches (Yu et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazol-5-amine and its derivatives has been extensively studied through various spectroscopic and computational methods. Investigations into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps reveal the molecule's high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015). Single-crystal X-ray diffraction and Hirshfeld surface analysis have provided insights into the non-covalent interactions and supramolecular characteristics of derivatives, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (Joekar et al., 2023).
Chemical Reactions and Properties
3-Phenyl-1H-pyrazol-5-amine participates in various chemical reactions, yielding a wide range of compounds with potential applications. Notably, domino reactions of arylglyoxals with pyrazol-5-amines have been established, offering selective access to novel heterocycles such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 3-Phenyl-1H-pyrazol-5-amine and its derivatives, such as melting points, solubility, and phase behavior, have been characterized in detail. The compound and its ZnCl2 complex exhibit unique phase behaviors and fluorescent properties, indicative of aggregation-induced emission behavior (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-Phenyl-1H-pyrazol-5-amine, including its reactivity, potential for forming complexes, and participation in multicomponent reactions, highlight its versatility in organic synthesis. The compound's ability to engage in hydrogen bonding and π–π stacking interactions has been demonstrated, contributing to its application in the synthesis of complex molecular structures (Joekar et al., 2023).
Scientific Research Applications
Efficient Blue Solid Emitters and Fluorescence Switching : Derivatives like 3(5)-phenol-1H-pyrazoles have shown potential as efficient blue solid emitters. They offer insights into Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence mechanisms and have applications in tautomerization-induced ON/OFF fluorescence switching (Tang et al., 2016).
Catalysis in Polymerization : Pyrazolylethyl-amine zinc complexes are effective catalysts for the copolymerization of CO2 and cyclohexene oxide, producing poly(cyclohexene carbonate) with high selectivity (Matiwane et al., 2020).
Synthesis of Novel Compounds : The compound has been used in "on-water" one-pot four-component synthesis methods to produce novel 1H-furo[2,3-c]pyrazole-4-amine derivatives, providing a green and straightforward synthesis approach (Noruzian et al., 2019).
Drug Discovery Applications : Its use in the solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives offers potential for drug discovery and large-scale production (Yu et al., 2013).
Study of Tautomerism in Azo Dyes : It serves as a reference compound in studying tautomerism in azo dyes, providing insights into the tautomeric states of these compounds (Deneva et al., 2019).
Electronic Structure and Vibrational Assignments : Studies on its electronic structure and vibrational assignments suggest high reactivity and charge transfer within molecules like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Shukla et al., 2015).
Potential in Asymmetric Ligand and Metal Complex Formation : Its derivatives have been synthesized for potential use as asymmetric imine ligands and in mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Medical Applications : Some derivatives, such as 6-arylsubstituted pyrazolo [1,5-a] pyrimidines, have been synthesized and characterized for potential medical applications (Xu Li-feng, 2011).
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on the development of novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .
properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazol-5-amine | |
CAS RN |
1572-10-7, 827-41-8 | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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